molecular formula C18H22BrNO4S B3712155 5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione

5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3712155
M. Wt: 428.3 g/mol
InChI Key: VHAKYRDQWXZDSU-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in various pharmaceuticals. The molecule also contains a benzylidene group attached to the thiazolidine ring, which is substituted with bromine and ethoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the thiazolidine-dione ring could potentially be formed through a condensation reaction of an appropriate amine with a suitable carbonyl compound. The bromo-diethoxybenzylidene group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromine atom would add significant weight to the molecule, and the ethoxy groups would likely add some flexibility to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, and the double bond in the benzylidene group could potentially undergo addition reactions. The carbonyl groups in the thiazolidine-dione ring could also react with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the ethoxy groups would likely make the compound relatively heavy and possibly increase its lipophilicity .

Properties

IUPAC Name

(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO4S/c1-5-23-14-7-12(13(19)9-15(14)24-6-2)8-16-17(21)20(10-11(3)4)18(22)25-16/h7-9,11H,5-6,10H2,1-4H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAKYRDQWXZDSU-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(C)C)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(C)C)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(2-bromo-4,5-diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.